![molecular formula C18H15ClN2O3S B5548852 3-chloro-N'-(3,4-dimethoxybenzylidene)-1-benzothiophene-2-carbohydrazide](/img/structure/B5548852.png)
3-chloro-N'-(3,4-dimethoxybenzylidene)-1-benzothiophene-2-carbohydrazide
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Description
Synthesis Analysis
The synthesis of related benzothiophene derivatives typically involves the reaction of specific aldehydes with benzothiophene carboxylic acid hydrazides in the presence of glacial acetic acid in ethanol. For example, Naganagowda et al. (2014) described the synthesis of a similar compound, 3-chloro-N′-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide, using 2-hydroxy-6-pentadecylbenzaldehyde and 3-chloro-1-benzothiophene-2-carboxylic acid hydrazide (Naganagowda et al., 2014).
Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : This compound has been synthesized through reactions involving benzaldehydes and benzothiophene carboxylic acid hydrazides in the presence of acetic acid and ethanol. This synthesis process is crucial for creating the compound in a laboratory setting (Naganagowda et al., 2014).
- Structural Analysis : The structural confirmation of the compound includes techniques like elemental analysis, infrared (IR), nuclear magnetic resonance (NMR), and mass spectral analysis. These analytical techniques are essential for verifying the chemical structure and purity of the synthesized compound (Naganagowda et al., 2011).
Molecular Docking and Biological Activity
- Molecular Docking Studies : The compound has been included in studies to understand its interaction with biological molecules. For example, molecular docking studies have been conducted to explore potential applications like anti-diabetic agents (Karrouchi et al., 2021).
- Antimicrobial Evaluation : There's research indicating that derivatives of this compound exhibit antimicrobial properties. This opens up potential applications in the development of new antimicrobial agents (Naganagowda et al., 2011).
Potential Therapeutic Applications
- Anticancer Research : Compounds with similar structures, like benzothiazole acylhydrazones, have been synthesized and studied for their anticancer properties, indicating a potential pathway for this compound's use in cancer research (Osmaniye et al., 2018).
properties
IUPAC Name |
3-chloro-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3S/c1-23-13-8-7-11(9-14(13)24-2)10-20-21-18(22)17-16(19)12-5-3-4-6-15(12)25-17/h3-10H,1-2H3,(H,21,22)/b20-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJUQMARNHXFEJ-KEBDBYFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=C(C3=CC=CC=C3S2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=C(C3=CC=CC=C3S2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N'-(3,4-dimethoxybenzylidene)-1-benzo[b]thiophene-2-carbohydrazide |
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